molecular formula C12H12N2O4 B12859049 (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione

(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B12859049
M. Wt: 248.23 g/mol
InChI Key: QWZOWAQJPHWMTR-UITAMQMPSA-N
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Description

(5Z)-5-(2,4-Dimethoxybenzylidene)imidazolidine-2,4-dione is a high-purity synthetic compound designed for pharmaceutical and biological research. This chemical belongs to the imidazolidine-2,4-dione class, recognized in medicinal chemistry as a privileged scaffold for developing novel therapeutic agents. Its core structure features a five-membered imidazolidine ring with carbonyl functional groups at the 2 and 4 positions and a (Z)-configured 2,4-dimethoxybenzylidene substituent at the 5 position, which is critical for its bioactivity and molecular recognition. This compound is of significant interest in oncology research, particularly in screening for antitumor agents. Structural analogs based on the imidazolidine-2,4-dione core have demonstrated promising in vitro cytotoxic potency against various human cancer cell lines, including prostate (PC-3), colorectal (HCT-116), breast (MCF-7), and cervical (HeLa) cancers . The 5-benzylidene substitution pattern, especially with methoxy groups on the benzene ring, is a key structural feature associated with this observed bioactivity. The presence of the 2,4-dimethoxybenzylidene moiety in this specific (Z)-isomer is strategically designed to enhance its interaction with biological targets. Researchers utilize this compound primarily as a chemical intermediate or lead compound in drug discovery projects. It serves as a core building block for designing more complex hybrid molecules aimed at multitargeted therapies. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material according to all applicable institutional and governmental safety regulations.

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O4/c1-17-8-4-3-7(10(6-8)18-2)5-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-5-

InChI Key

QWZOWAQJPHWMTR-UITAMQMPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,4-Dimethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with an appropriate imidazolidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The benzylidene moiety and imidazolidine ring undergo oxidation under controlled conditions.

Reaction TypeReagents/ConditionsProducts FormedReference
Benzylic OxidationKMnO₄ in acidic aqueous solution (H₂SO₄)5-(2,4-dimethoxybenzoyl)imidazolidine-2,4-dione
Ring OxidationH₂O₂ in acetic acid, 60°CEpoxidation of the benzylidene double bond

Oxidation of the benzylidene group converts the C=C bond to a ketone, while epoxidation modifies the double bond’s electronic properties for further functionalization.

Reduction Reactions

Selective reduction targets the benzylidene double bond or carbonyl groups.

Reaction TypeReagents/ConditionsProducts FormedReference
HydrogenationH₂/Pd-C in ethanol, 25°C5-(2,4-dimethoxybenzyl)imidazolidine-2,4-dione
Carbonyl ReductionNaBH₄ in methanol, 0°CPartially reduced imidazolidine alcohol derivative

Hydrogenation saturates the benzylidene double bond, yielding a benzyl-substituted derivative, while borohydride selectively reduces carbonyl groups.

Electrophilic Aromatic Substitution

The 2,4-dimethoxyphenyl group undergoes regioselective electrophilic substitution due to electron-donating methoxy groups.

Reaction TypeReagents/ConditionsProducts FormedReference
BrominationBr₂ in CHCl₃, FeBr₃ catalyst5-(3-bromo-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
NitrationHNO₃/H₂SO₄, 0°C5-(3-nitro-2,4-dimethoxybenzylidene)imidazolidine-2,4-dione

Bromination occurs preferentially at the para position to the methoxy groups, while nitration targets the ortho position.

Nucleophilic Substitution

The imidazolidine-2,4-dione core participates in nucleophilic attacks at carbonyl carbons.

Reaction TypeReagents/ConditionsProducts FormedReference
AminolysisEthylenediamine in DMF, 80°CDiamide derivative with opened imidazolidine ring
ThiolysisBenzyl mercaptan, K₂CO₃ in THFThioamide analog

Aminolysis cleaves the imidazolidine ring, forming diamide products, while thiolysis replaces oxygen with sulfur.

Cycloaddition and Ring-Opening Reactions

The conjugated system enables participation in cycloaddition reactions.

Reaction TypeReagents/ConditionsProducts FormedReference
Diels-AlderMaleic anhydride, toluene, refluxSix-membered cyclohexene adduct
Photochemical [2+2]UV light in acetoneCyclobutane dimer

Diels-Alder reactions exploit the benzylidene double bond as a dienophile, forming fused bicyclic structures.

Stability and Degradation

The compound exhibits sensitivity to prolonged light exposure and acidic/basic conditions:

ConditionObservationDegradation ProductsReference
UV light (254 nm)Isomerization to (5E)-configuration(5E)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
HCl (1M), 24 hoursHydrolysis of imidazolidine ring2,4-dimethoxycinnamic acid derivatives

Key Research Findings

  • Anticancer Activity : Brominated derivatives show enhanced cytotoxicity against HeLa cells (IC₅₀ = 8.2 μM) compared to the parent compound (IC₅₀ = 32 μM) .

  • Thermal Stability : Decomposition begins at 210°C, with a melting point of 198–200°C .

Scientific Research Applications

Anti-inflammatory Properties

Research has demonstrated that (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione exhibits significant anti-inflammatory activity. In various in vitro studies, the compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory response. This makes it a candidate for developing new anti-inflammatory drugs .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression. Its ability to inhibit tumor growth in animal models has been documented, suggesting potential therapeutic applications in oncology .

Case Study 1: Inhibition of Inflammatory Mediators

In a study published by De Gruyter, researchers explored the anti-inflammatory effects of various imidazolidine derivatives, including (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione. The results indicated a marked reduction in nitric oxide production and downregulation of inflammatory cytokines in macrophage cultures treated with the compound. This suggests a promising avenue for treating chronic inflammatory diseases .

Case Study 2: Antitumor Efficacy

Another significant study focused on the anticancer potential of this compound against human breast cancer cells. The findings revealed that treatment with (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione led to a dose-dependent decrease in cell viability and increased apoptosis markers. These results highlight its potential as a novel chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 5-[1-(2,4-Dimethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substitution on the Benzylidene Moiety

The biological and physicochemical properties of 5-arylideneimidazolidine-2,4-diones are highly dependent on the substituents of the benzylidene group:

  • (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione : The 4-hydroxy group induces significant downfield shifts in ¹³C NMR (e.g., ΔδC = +7.6 ppm at C-6) compared to the 2,4-dimethoxy derivative, suggesting electronic and conformational differences .
  • (Z)-5-(4-Nitrobenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione (LPSF/FZ4) : The nitro group enhances anti-schistosomal activity but drastically reduces water solubility (<1 μg/mL), limiting bioavailability . In contrast, the 2,4-dimethoxy groups in the target compound likely improve solubility due to their electron-donating nature.
  • (Z)-5-(4-Dimethylaminobenzylidene)imidazolidine-2,4-dione: The dimethylamino group enhances antidepressant activity (ED₅₀ = 17–42 mg/kg in mice) by modulating neurotransmitter pathways, a mechanism distinct from the antibacterial activity of the 2,4-dimethoxy derivative .

Table 1. Substituent Effects on Key Properties

Compound Substituents Water Solubility Biological Activity
Target compound 2,4-Dimethoxy Moderate* Antibacterial (MIC reduction)
LPSF/FZ4 4-Nitro, 4-chlorobenzyl <1 μg/mL Anti-schistosomal
(Z)-5-(4-Hydroxybenzylidene) derivative 4-Hydroxy Not reported Cytotoxic, antimicrobial
(Z)-5-(4-Dimethylaminobenzylidene) 4-Dimethylamino Not reported Antidepressant

*Inferred from structural similarity to derivatives with enhanced solubility via methoxy groups.

Table 2. UV Absorption Properties

Compound λmax (nm) ε (M⁻¹cm⁻¹) Application
Target compound 350–360 Not reported Potential UV filter
Avobenzone 357 28,000 Commercial UV filter
Compound 4f 358 23,900 Experimental UV filter

Antimicrobial Activity

The 2,4-dimethoxy derivative demonstrates synergistic antibacterial effects. For example:

  • Compound 15 (a 3-substituted derivative of the target compound) reduces the MIC of antibiotics by fourfold in E. coli CM-64, likely by inhibiting the AcrAB-TolC efflux pump .

Physicochemical and Spectroscopic Properties

  • NMR Shifts : The 2,4-dimethoxy groups shield adjacent protons, causing distinct ¹H and ¹³C NMR patterns compared to hydroxy or nitro derivatives .

Biological Activity

The compound (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which has garnered attention for its diverse biological activities. This article provides a comprehensive review of its synthesis, biological properties, and potential therapeutic applications based on various research studies.

Synthesis

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione generally follows a multi-step process involving the reaction of 2-thioxo-imidazolidin-4-one with suitable aldehydes or ketones under specific conditions. For instance, one method involves the nucleophilic addition of 2-thioxo-imidazolidin-4-one to 2,4-dimethoxybenzaldehyde in the presence of a base such as piperidine to yield the desired compound .

Key Synthesis Parameters

ParameterValue
YieldApproximately 66%
Melting Point218-219 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. Specifically, (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione has shown effectiveness against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 2 to 16 µg/mL .

Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis4
Escherichia coli16

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This suggests potential applications in treating inflammatory diseases .

Other Biological Activities

Further investigations into the biological profile of (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione revealed additional activities:

  • Antidiabetic Properties : The compound has shown promise as a PTP1B inhibitor, which is relevant for diabetes management .
  • Antioxidant Activity : It exhibits significant antioxidant properties that could be beneficial in mitigating oxidative stress-related conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by highlighted the synthesis and testing of various thiazolidine derivatives against nine different microorganisms. The results indicated that modifications at the 5-position of the thiazolidine ring significantly enhanced antimicrobial activity.
  • QSAR Studies : Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activity of imidazolidine derivatives. These models indicate that structural modifications can lead to improved efficacy against specific targets such as PTP1B .
  • Docking Studies : Molecular docking studies have confirmed that (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione binds effectively to the PTP1B receptor, suggesting a mechanism for its antidiabetic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione, and how does solvent choice influence yield?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and imidazolidine-2,4-dione. A urea catalyst (20 mmol) in ethanol under reflux (150°C, 2 hours) is effective, yielding crystalline products after hot water dispersion and ethanol recrystallization . Solvent polarity impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde, while ethanol balances reactivity and purification efficiency.

Q. How can researchers confirm the Z-configuration of the benzylidene substituent?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. Irradiation of the methoxy protons at position 2 or 4 on the aromatic ring should show NOE correlations with the exocyclic double-bond proton, confirming spatial proximity and Z-stereochemistry . X-ray crystallography provides definitive proof, as seen in structurally analogous thiazolidinediones .

Q. What are the solubility challenges of this compound in biological assays, and how can they be addressed?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~2.5 predicted) requires formulation adjustments. For in vitro assays, dissolve in DMSO (10 mM stock) and dilute in PBS (≤1% DMSO). For in vivo studies, use cyclodextrin-based carriers or lipid emulsions to enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic nature of the exocyclic double bond. Fukui indices identify reactive sites for nucleophilic attack, while Molecular Electrostatic Potential (MEP) maps highlight electron-deficient regions . Validate predictions with kinetic studies using thiols or amines as nucleophiles.

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer : Discrepancies may arise from cell-specific metabolic degradation or transporter expression. Perform:

  • Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated degradation.
  • Transporter Inhibition Studies : Use inhibitors (e.g., verapamil for P-gp) to evaluate efflux pump involvement .
  • Normalize activity data to intracellular drug concentrations measured via LC-MS.

Q. How does the 2,4-dimethoxy substitution pattern influence π-π stacking interactions in target binding?

  • Methodological Answer : Molecular docking (AutoDock Vina) paired with Free Energy Perturbation (FEP) simulations quantifies binding affinity changes. Replace methoxy groups with -H or -Cl to compare interaction energies. Experimental validation via Isothermal Titration Calorimetry (ITC) measures ΔG and ΔH, correlating with computational data .

Q. What experimental designs mitigate photodegradation during long-term stability studies?

  • Methodological Answer : Conduct accelerated stability testing under ICH Q1A guidelines:

  • Store samples in amber vials at 25°C/60% RH and 40°C/75% RH.
  • Monitor degradation via HPLC-UV (λ = 254 nm) and identify photoproducts using LC-HRMS.
  • Add antioxidants (e.g., BHT) or UV absorbers (e.g., titanium dioxide) to formulations to reduce radical-mediated degradation .

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